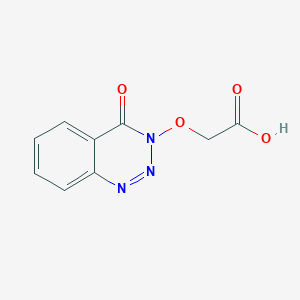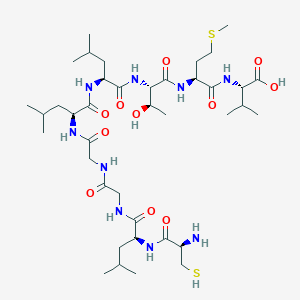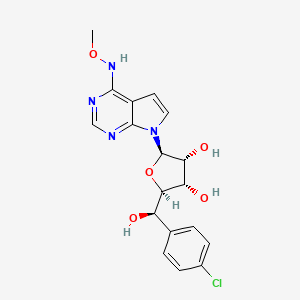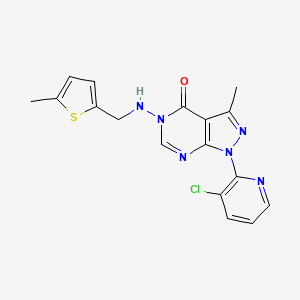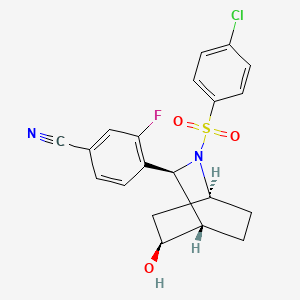
Psen1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psen1-IN-2 is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the study of presenilin-1, a protein associated with early-onset Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Psen1-IN-2 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Psen1-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Psen1-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in the study of presenilin-1 and its role in cellular processes and diseases.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Psen1-IN-2 involves its interaction with presenilin-1, a protein that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta peptides. These peptides are associated with the formation of amyloid plaques in the brains of Alzheimer’s disease patients. This compound is believed to modulate the activity of presenilin-1, thereby influencing the production of amyloid-beta peptides and potentially reducing the formation of amyloid plaques.
類似化合物との比較
Psen1-IN-2 can be compared with other similar compounds, such as:
Psen1-IN-1: Another inhibitor of presenilin-1, but with different chemical properties and potency.
Psen2-IN-1: An inhibitor of presenilin-2, a protein closely related to presenilin-1 but with distinct biological functions.
APP-IN-1: An inhibitor of amyloid precursor protein, targeting a different step in the amyloid-beta production pathway.
特性
分子式 |
C20H18ClFN2O3S |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
4-[(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-5-hydroxy-2-azabicyclo[2.2.2]octan-3-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1 |
InChIキー |
CQWSGPAOTAQPCU-LDRHYZDKSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
正規SMILES |
C1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


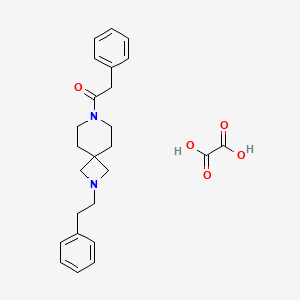
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

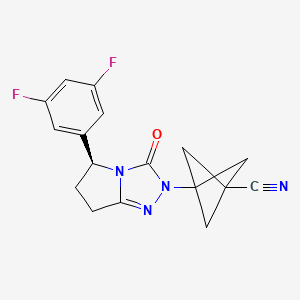
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
